NP19 is a novel small molecule compound belonging to the resorcinol dibenzyl ether scaffold. [] It has been identified as a potential anticancer agent due to its inhibitory activity against the PD-1/PD-L1 interaction. [, , , ] This interaction plays a crucial role in suppressing the immune system's ability to recognize and destroy cancer cells. By inhibiting this interaction, NP19 allows the immune system to mount a more effective anti-tumor response.
While the specific details of NP19's synthesis are not provided in the analyzed papers, its development involved the design and testing of various small molecule compounds based on chalcone, flavonoid, and resorcinol dibenzyl ether scaffolds. [] This suggests a multi-step synthesis process involving chemical modifications to these base structures. Further research into medicinal chemistry literature is required to uncover the detailed synthesis protocol for NP19.
NP19 functions by directly inhibiting the interaction between PD-1 and PD-L1. [, ] This interaction typically acts as an "off switch" for T cells, preventing them from attacking cancer cells. By blocking this interaction, NP19 allows T cells to remain active and target tumors more effectively. [] Studies have shown that NP19 dose-dependently increases IFN-γ production in a co-culture model of Hep3B/OS-8/hPD-L1 and CD3 T cells, indicating its ability to restore T cell activation. [] Furthermore, research suggests that NP19 activates the tumor immune microenvironment, contributing to its antitumor effects. [, ]
NP19 has demonstrated significant potential in preclinical studies as an anticancer agent, particularly in melanoma and hepatoma models. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2